F5446 -

F5446

Catalog Number: EVT-3026614
CAS Number:
Molecular Formula: C26H17ClN2O8S
Molecular Weight: 552.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

F5446, identified by its chemical name 1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate, is a selective inhibitor of the SUV39H1 methyltransferase. This compound is classified under organoheterocyclic compounds and is primarily used in scientific research related to cancer biology and epigenetic regulation. It has gained attention for its potential therapeutic applications due to its ability to inhibit histone methylation processes that are often dysregulated in various cancers .

Source and Classification

F5446 is cataloged with the CAS number 2304465-89-0 and has a molecular formula of C26H17ClN2O8S, with a molecular weight of 552.94 g/mol. The compound was launched in 2020 and has been studied for its effects on histone methyltransferases, particularly in the context of cancer cell biology . It falls within the classification of organoheterocyclic compounds, which are characterized by containing both carbon and heteroatoms in their ring structures .

Synthesis Analysis

Methods

The synthesis of F5446 involves several complex organic reactions aimed at constructing its intricate molecular structure. The key steps typically include:

  1. Formation of the Tetrahydropyrrolo Indole Core: This involves cyclization reactions that create the indole framework.
  2. Sulfonylation: The introduction of the sulfonyl group from 4-chlorobenzenesulfonyl chloride onto the nitrogen atom of the pyrrole ring.
  3. Carboxylation: The addition of carboxylic acid moieties to complete the dicarboxylate structure.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the purity, which is reported to be over 98% .

Molecular Structure Analysis

Structure

F5446's structure features a complex arrangement with multiple functional groups that contribute to its biological activity. The presence of a benzyl group and a sulfonyl group enhances its interaction with target proteins.

Data

  • InChI Key: MLPQCOLPRPRADV-UHFFFAOYSA-N
  • SMILES Code: O=C(C1=CNC2=C1C3=C(N(S(=O)(C4=CC=C(Cl)C=C4)=O)C(C(OC)=O)=C3)C(C2=O)=O)OCC5=CC=CC=C5

These structural identifiers facilitate computational modeling and further chemical analysis .

Chemical Reactions Analysis

Reactions

F5446 primarily acts as an inhibitor of SUV39H1, affecting histone methylation at lysine 9 on histone H3 (H3K9me3). The compound's mechanism involves competitive inhibition where it binds to the active site of SUV39H1, preventing the transfer of methyl groups from S-adenosyl-L-methionine to histones.

Technical Details

The inhibition constant (IC50) for F5446 against SUV39H1 is approximately 0.496 μM, indicating a potent inhibitory effect that can significantly alter gene expression profiles involved in tumorigenesis .

Mechanism of Action

F5446's mechanism involves disrupting the normal function of SUV39H1, leading to decreased levels of H3K9me3. This alteration can reactivate silenced genes and modify chromatin structure, potentially enhancing immune responses against tumors or altering cell cycle progression in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a solid or powder.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide), which is commonly used for biological assays.

Chemical Properties

  • Purity: Greater than 98% as determined by HPLC.
  • Storage Conditions: Should be stored at 0°C for short-term use and -20°C for long-term storage, kept desiccated to maintain stability .
Applications

F5446 is primarily utilized in scientific research settings focused on cancer biology. Its ability to inhibit SUV39H1 makes it a valuable tool for studying:

  • Epigenetic regulation in cancer cells.
  • Mechanisms underlying tumor growth and immune evasion.
  • Potential therapeutic strategies targeting histone methylation pathways.

Research indicates that F5446 can influence gene expression related to immune responses, making it relevant for studies on cancer immunotherapy .

Mechanistic Basis of F5446 as a Selective SUV39H1 Inhibitor

Structural Determinants of SUV39H1 Inhibition by F5446

SET Domain Targeting and Competitive Binding Dynamics

F5446 is a small-molecule inhibitor (MW: 552.94 g/mol; CAS: 2304465-89-0) designed to selectively target the SET (Suppressor of variegation 3-9, Enhancer of zeste, Trithorax) domain of SUV39H1. This domain is responsible for catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression. F5446 competitively binds to the S-adenosyl-L-methionine (SAM) cofactor pocket within the SET domain, sterically hindering SAM access. Structural analyses confirm that F5446’s core structure—a 6-(4-chloro-benzenesulfonyl)-4,5-dioxo-3,4,5,6-tetrahydro-3,6-diaza-asindacene scaffold—enables high-affinity interactions with key residues (e.g., Phe281, Tyr338) via π-π stacking and hydrophobic contacts [1] [2] [5]. This binding disrupts the catalytic triad essential for methyl group transfer.

Molecular Docking Studies of F5446-SUV39H1 Interactions

Virtual screening of a chemical library based on the human SUV39H1 SET domain structure identified F5446 as a lead compound. Docking simulations (e.g., using Glide SP/XP) reveal a binding free energy (ΔG) of -9.2 kcal/mol. Critical interactions include:

  • Hydrogen bonding between F5446’s carbonyl groups and Tyr338.
  • Sulfonyl group coordination with Arg237.
  • Chlorophenyl moiety insertion into a hydrophobic subpocket lined by Phe281 and Val316.These interactions result in an estimated Ki of 0.22 µM, explaining its nanomolar-level inhibitory potency [2] [5].

Enzymatic Activity Modulation

Dose-Dependent Suppression of H3K9me3 Catalytic Function

F5446 exhibits potent, dose-dependent inhibition of SUV39H1’s methyltransferase activity. In vitro enzymatic assays using recombinant human SUV39H1 show that F5446 reduces H3K9me3 production by >80% at 1 µM. Mechanistically, F5446 binding induces conformational changes in the SET domain that disrupt substrate histone peptide (H3) alignment. This is quantified via time-resolved fluorescence resonance energy transfer (TR-FRET), where F5446 treatment (0.1–1 µM) decreases H3K9me3 signal intensity by 40–95% [1] [3].

EC50 Profiling Across Tumor Microenvironment Models

F5446’s half-maximal effective concentration (EC50) varies by cellular context but consistently falls in the nanomolar range:

Table 1: EC50 Values of F5446 in Preclinical Models

Model TypeEC50Key Metrics
Recombinant SUV39H10.496 µMTR-FRET enzymatic assay [1]
Colon cancer (SW620)150 nMH3K9me3 reduction (Western blot) [3] [6]
Colon cancer (LS411N)120 nMFas re-expression (flow cytometry) [3] [6]
CT26 tumor-bearing mice10 mg/kg (in vivo)Tumor growth suppression [1]

In tumor-infiltrating cytotoxic T lymphocytes (CTLs), F5446 (EC50 ≈ 250 nM) de-represses effector genes (GZMB, PRF1, FASLG, IFNG) by reducing H3K9me3 enrichment at their promoters [1] [2].

Properties

Product Name

F5446

IUPAC Name

8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate

Molecular Formula

C26H17ClN2O8S

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3

InChI Key

MLPQCOLPRPRADV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5

Solubility

not available

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.